molecular formula C7H13BrO2 B108730 2-(2-Bromoethoxy)tetrahydro-2H-pyran CAS No. 17739-45-6

2-(2-Bromoethoxy)tetrahydro-2H-pyran

Cat. No. B108730
CAS RN: 17739-45-6
M. Wt: 209.08 g/mol
InChI Key: GCUOLJOTJRUDIZ-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)tetrahydro-2H-pyran is a compound that falls within the broader class of tetrahydro-2H-pyran derivatives. These compounds are of significant interest in organic chemistry due to their utility in various synthetic applications, including the construction of complex molecular architectures. The presence of the bromoethoxy group in the molecule suggests potential reactivity that could be exploited in further chemical transformations.

Synthesis Analysis

The synthesis of tetrahydro-2H-pyran derivatives can be achieved through various methods. For instance, the preparation of 6-bromo-3,4-dihydro-2H-pyrans from tetrahydropyran-2-ones involves a Ni(0)-catalyzed coupling reaction with LiBr under mild conditions . Additionally, the synthesis of 1-bromo-3,3-bis(2-bromoethyl)alkanes from tetrahydro-4H-pyran-4-one in a multi-step process indicates the versatility of pyran derivatives as precursors to more complex structures . These methods highlight the synthetic accessibility of brominated pyran derivatives, which could be adapted to synthesize 2-(2-Bromoethoxy)tetrahydro-2H-pyran.

Molecular Structure Analysis

While the specific molecular structure analysis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran is not directly discussed in the provided papers, the general structure of tetrahydro-2H-pyran derivatives has been well-studied. For example, experimental and DFT studies on the kinetics and mechanism of the pyrolysis of 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes provide insights into the stability and reactivity of the pyran ring . These studies can shed light on the electronic and steric effects that substituents have on the pyran core, which would be relevant for understanding the behavior of the 2-(2-Bromoethoxy) group in the target molecule.

Chemical Reactions Analysis

The chemical reactivity of tetrahydro-2H-pyran derivatives is diverse. For instance, the oxidative transformation of 3-bromoenals under N-heterocyclic carbene catalysis can lead to the formation of 2H-pyran-2-ones . This demonstrates the potential for brominated pyrans to undergo oxidative transformations, which could be relevant for the functionalization of 2-(2-Bromoethoxy)tetrahydro-2H-pyran. Additionally, the halogen-metal exchange reaction of 6-bromo-3,4-dihydro-2H-pyrans to form 6-lithio derivatives suggests that the bromoethoxy moiety in the target molecule could participate in similar exchange reactions, enabling further synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-2H-pyran derivatives are influenced by their substituents. For example, the synthesis of tetrahydrobenzo[b]pyrans under solvent-free conditions using microwave irradiation and in aqueous media highlights the impact of reaction conditions on the yields and properties of the products. The use of different catalysts, such as sodium bromide , hexadecyltrimethyl ammonium bromide , and tetrabutylammonium bromide , also affects the efficiency and environmental friendliness of the synthesis. These factors would be important when considering the synthesis and handling of 2-(2-Bromoethoxy)tetrahydro-2H-pyran.

Scientific Research Applications

Kinetics and Mechanism of Pyrolysis

A study conducted by Álvarez-Aular et al. (2018) explored the kinetics and mechanism of pyrolysis of compounds related to 2-(2-Bromoethoxy)tetrahydro-2H-pyran. They found that the pyrolysis process is homogeneous, unimolecular, and consistent with the first-order rate law, leading to the production of dihydropyran and corresponding phenol derivatives. The study utilized Density Functional Theory (DFT) calculations to support their experimental findings, suggesting a mechanism involving a four-membered cyclic transition state (Álvarez-Aular et al., 2018).

Synthesis in Organic Laboratory Exercises

Brisbois et al. (1997) reported a procedure for the synthesis of a related compound, Tetrahydro-2-(2-propynyloxy)-2H-pyran, which is used as an introductory organic laboratory exercise. The synthesis illustrates important concepts such as Markownikov Addition and the formation of ether protecting groups, providing students with practical experience in modern synthetic methodology (Brisbois et al., 1997).

Synthesis and Complexation Reactions

Singh et al. (2001) synthesized compounds closely related to 2-(2-Bromoethoxy)tetrahydro-2H-pyran and studied their complexation reactions with various metals. Their research provides insights into the coordination chemistry of these compounds and their potential applications in creating novel metal complexes (Singh et al., 2001).

Application in Synthesis of Glucose Derivatives

Ying et al. (2011) used 2-(2-Bromoethoxy)tetrahydro-2H-pyran in the synthesis of 6-O-(2-hydroxyethyl)-D-glucose, a glucose derivative. This study demonstrates the utility of this compound in the synthesis of complex organic molecules, particularly in carbohydrate chemistry (Ying et al., 2011).

Photochemical Properties and Cytotoxicities

Ota et al. (2015) explored the photochemical properties and cytotoxicities of 2H-Naphtho[1,2-b]pyran, a compound structurally related to 2-(2-Bromoethoxy)tetrahydro-2H-pyran. Their research highlights the potential of such compounds in photochemical applications and their biological effects (Ota et al., 2015).

Safety And Hazards

The compound is considered hazardous. It is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2-bromoethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13BrO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUOLJOTJRUDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884985
Record name 2H-Pyran, 2-(2-bromoethoxy)tetrahydro-
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Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethoxy)tetrahydro-2H-pyran

CAS RN

17739-45-6
Record name 2-(2-Bromoethoxy)tetrahydro-2H-pyran
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Record name 2H-Pyran, 2-(2-bromoethoxy)tetrahydro-
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Record name 2H-Pyran, 2-(2-bromoethoxy)tetrahydro-
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Record name 2H-Pyran, 2-(2-bromoethoxy)tetrahydro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
J Liu, RD McCullough - POLYMER PREPRINTS-AMERICA-, 2000 - Citeseer
Conjugated polymers have received intense interest due to their practical and potential applications for electronic and photonic materials and devices. Poly-3-alkylthiophenes (PATs) …
Number of citations: 4 citeseerx.ist.psu.edu
KE Krakowiak, JS Bradshaw, P Huszthy - Tetrahedron letters, 1994 - Elsevier
Bromo-2-trityloxyethane (1) and 1-allyloxymethyl-2-trityloxyethanol (2) react readily at room temperature with substituted oligoethylene glycols or the ditosylate derivative of an …
Number of citations: 6 www.sciencedirect.com
K Kasireddy, SM Ali, MU Ahmad, S Choudhury… - Bioorganic …, 2005 - Elsevier
An approach was developed to synthesize a new class of cationic cardiolipin analogues containing two quaternary ammonium groups with tetra alkyl groups retaining “glycerol” moiety, …
Number of citations: 24 www.sciencedirect.com
HJ Cho, BJ Jung, NS Cho, J Lee, HK Shim - Macromolecules, 2003 - ACS Publications
The first novel polyfluorene copolymers containing siloxane bridges were synthesized by Ni(0)-mediated copolymerization between 2,7-dibromo-9,9‘-dihexylfluorene and a bridged …
Number of citations: 137 pubs.acs.org
P Anzenbacher, K Jursíková, JA Shriver… - The Journal of …, 2000 - ACS Publications
Lithiation and subsequent addition of an electrophile to meso-octamethylcalix[4]pyrrole provides a straightforward synthetic route to new, C-rim monosubstituted calix[4]pyrroles. A …
Number of citations: 57 pubs.acs.org
A Kaise, K Ohta, C Shirata, Y Endo - Bioorganic & Medicinal Chemistry, 2017 - Elsevier
The development of multitarget anticancer agents is of high interest to medicinal chemists in terms of overcoming drug resistance and preventing cancer-cell migration. Based on the …
Number of citations: 11 www.sciencedirect.com
Y Uto, T Ogata, Y Kiyotsuka, Y Miyazawa… - Bioorganic & medicinal …, 2009 - Elsevier
The continuing investigation of SAR studies of 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as stearoyl-CoA desaturase-1 (SCD-1) inhibitors is reported. Our prior hit-to-…
Number of citations: 34 www.sciencedirect.com
J Liu, RD McCullough - Macromolecules, 2002 - ACS Publications
HT-poly(3-hexylthiophenes) (HT-PHT) with H/Br end group composition were prepared via a modified McCullough method using anhydrous ZnCl 2 for the transmetalation step. These …
Number of citations: 168 pubs.acs.org
Y Endo, T Iijima, Y Yamakoshi, A Kubo, A Itai - Bioorganic & medicinal …, 1999 - Elsevier
Dicarba-closo-dodecaboranes (carboranes), which have spherical geometry and hydrophobicity, are applicable as a hydrophobic pharmacophore of biologically active molecules. We …
Number of citations: 55 www.sciencedirect.com
FA Kılıçarslan, I Erden, O Gürbüz… - Energy and …, 2016 - ingentaconnect.com
The synthesis, characterization and photovoltaic properties of symmetric octakis(2-ethoxytetrahydro-2H-pyranthio) porphyrazines complexes were reported. The experiments were …
Number of citations: 5 www.ingentaconnect.com

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